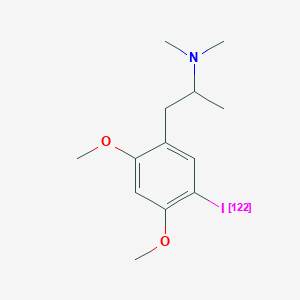
2,4-Dimethoxy-N,N-dimethyl-5-iodo(122I)-phenylisopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 is a chemical compound with the molecular formula C13H20INO2 and a molecular weight of 344.211 g/mol This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring substituted with two methoxy groups and an isopropylamine moiety
Métodos De Preparación
The synthesis of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 typically involves the iodination of a precursor compound followed by the introduction of the isopropylamine group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the iodine atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .
Comparación Con Compuestos Similares
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 can be compared with other similar compounds, such as:
2,4-dimethoxy-N,N-dimethylphenylisopropylamine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
2,4-dimethoxy-N,N-dimethyl-5-bromophenylisopropylamine:
2,4-dimethoxy-N,N-dimethyl-5-chlorophenylisopropylamine: Similar structure but with a chlorine atom, affecting its reactivity and interactions.
These comparisons highlight the uniqueness of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122, particularly due to the presence of the iodine atom, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
102145-23-3 |
|---|---|
Fórmula molecular |
C13H20INO2 |
Peso molecular |
344.21 g/mol |
Nombre IUPAC |
1-(5-(122I)iodanyl-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5 |
Clave InChI |
KPKWCRULTSDQEM-ZUJJTKKXSA-N |
SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
SMILES isomérico |
CC(CC1=CC(=C(C=C1OC)OC)[122I])N(C)C |
SMILES canónico |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Sinónimos |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine, 5-I(122)-labeled 5-I(122)-2,4-DNNA 5-I-2,4-DNNA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















